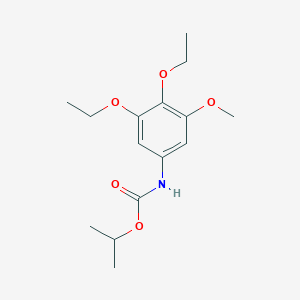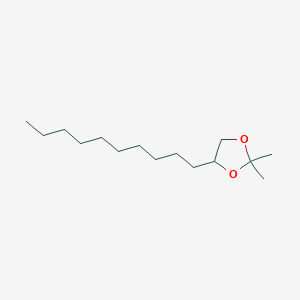
4-Decyl-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decyl-2,2-dimethyl-1,3-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of organic compounds containing a dioxolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and two methyl groups attached to the dioxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Decyl-2,2-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of molecular sieves or orthoesters can enhance water removal, thereby driving the reaction to completion .
化学反応の分析
Types of Reactions
4-Decyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
4-Decyl-2,2-dimethyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Employed in the synthesis of biologically active molecules, such as hydroxylated polyamine analogs.
Medicine: Investigated for its potential use in drug development and as a modifying agent for pro-drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4-Decyl-2,2-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations . The compound can undergo acid-catalyzed transacetalization or hydrolysis to release the protected carbonyl compound .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms and four carbon atoms.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but without the decyl group.
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: A derivative with a chloromethyl group.
Uniqueness
4-Decyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties.
特性
CAS番号 |
87946-65-4 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
4-decyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-14-13-16-15(2,3)17-14/h14H,4-13H2,1-3H3 |
InChIキー |
IMWNVVKWVNKMSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


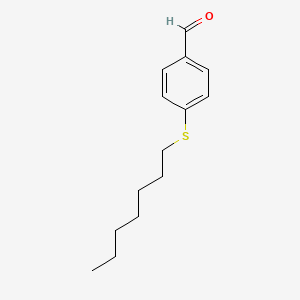
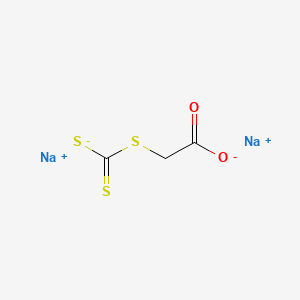
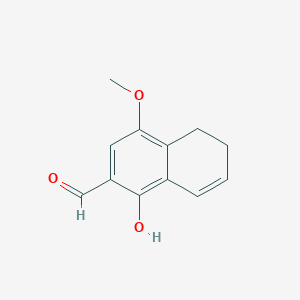
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
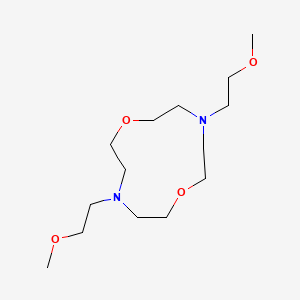

![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
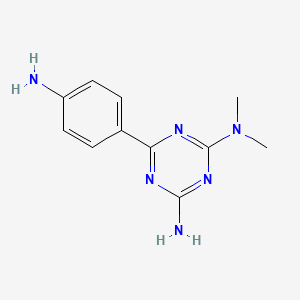
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
